BenchChemオンラインストアへようこそ!

Perfluorohexanesulfonamide

Enzyme Inhibition Carbonic Anhydrase In Vitro Toxicology

Procure Perfluorohexanesulfonamide (PFHxSA) as a CRM to accurately quantify this neutral, volatile PFAS precursor in environmental matrices. Unlike anionic terminal metabolites (PFHxS), PFHxSA requires distinct extraction and ionization (LC-MS/MS or GC-MS), making it an indispensable standard. Use in controlled in vivo biotransformation studies (sex-specific half-life: 40.1–78.2 hr) or as a carbonic anhydrase inhibitor benchmark (human CA II IC50 1.38 µM). Essential for remediation research where sulfonamide precursors behave differently than terminal PFAAs.

Molecular Formula C6F13SO2NH2
C6H2F13NO2S
Molecular Weight 399.13 g/mol
CAS No. 41997-13-1
Cat. No. B1313380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexanesulfonamide
CAS41997-13-1
Molecular FormulaC6F13SO2NH2
C6H2F13NO2S
Molecular Weight399.13 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22)
InChIKeyWDZLGCSJJWEQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorohexanesulfonamide (CAS 41997-13-1): A C6 Perfluoroalkyl Sulfonamide with Quantifiable Differentiation for Analytical Standards and Research Procurement


Perfluorohexanesulfonamide (PFHxSA), CAS 41997-13-1, is a C6 perfluoroalkyl substance (PFAS) belonging to the sulfonamide subclass, characterized by a perfluorinated hexane chain (C6F13) attached to a sulfonamide head group (SO2NH2) [1]. It is a synthetically prepared compound that exists as a solid at room temperature with a molecular weight of 399.13 g/mol and is primarily utilized as a certified reference material (CRM) for environmental analysis and as a precursor in toxicological and metabolic studies . Unlike its more extensively regulated legacy analog perfluorooctanesulfonamide (PFOSA) or its terminal metabolite perfluorohexanesulfonic acid (PFHxS), PFHxSA retains a reactive sulfonamide group that enables distinct analytical and biological behaviors, which are quantitatively documented in the evidence below [2].

Why PFHxSA Cannot Be Substituted by PFHxS or Other PFAS in Analytical and Toxicological Workflows


Generic substitution of Perfluorohexanesulfonamide with its terminal metabolite PFHxS or other perfluoroalkyl substances is scientifically invalid due to fundamental differences in chemical class and in vivo behavior. As a sulfonamide, PFHxSA is a neutral, volatile precursor that undergoes biotransformation, unlike the anionic, terminal sulfonic acid PFHxS which is a non-volatile, persistent end-product [1]. Consequently, PFHxSA exhibits a distinct analytical signature requiring different extraction and chromatographic methods, and its biological potency, as measured by transcriptomic points of departure, differs substantially from structurally similar PFAS alternatives, confirming that biological and analytical responses are not interchangeable across the class [2].

Quantitative Differentiation of Perfluorohexanesulfonamide (PFHxSA) Against Closest Analogs


Carbonic Anhydrase Inhibition: PFHxSA Exhibits Potent and Species-Specific Inhibition Unseen in PFHxS or PFOS

Perfluorohexanesulfonamide (PFHxSA) is a potent inhibitor of carbonic anhydrase (CA), a property not shared by its terminal metabolite PFHxS or other perfluorinated sulfonic acids (PFSAs) which are generally considered biologically inert in this context. PFHxSA inhibits bovine CA with an IC50 of 0.122 µM and human CA II with an IC50 of 1.38 µM . The closest structural analog for which data is available, sodium perfluorohexanesulfonamide, shows a markedly different inhibition profile against human CA II with a reported Ki of 0.33 µM and an IC50 of 0.52 µM, demonstrating that even small changes in the sulfonamide group significantly alter potency and that PFHxSA is a more potent inhibitor than its salt form [1].

Enzyme Inhibition Carbonic Anhydrase In Vitro Toxicology

Transcriptomic Potency: PFHxSA's Point of Departure is 4.2-fold Lower Than 7:3 FTOH, Defining a Unique Toxicological Profile

In a head-to-head transcriptomic dose-response assessment conducted by the US EPA, PFHxSA exhibited a distinct biological potency compared to other PFAS chemicals. The transcriptomic point of departure (POD) for PFHxSA, allometrically scaled to a human equivalent dose (HED), was 0.00358 mg/kg-day [1]. This value is 4.2-fold lower than that of 7:3 fluorotelomer alcohol (7:3 FTOH), which had a POD of 0.0152 mg/kg-day, and 1.5-fold higher than that of 3:3 fluorotelomer carboxylic acid (3:3 FTCA), which had a POD of 0.00235 mg/kg-day [1]. This study represents a direct, controlled comparison under identical experimental conditions.

Toxicogenomics Risk Assessment In Vivo Toxicology

Biotransformation to PFHxS: PFHxSA is a Precursor, not a Terminal Product, Creating a Complex In Vivo Mixture

Perfluorohexanesulfonamide is not a stable end-product in vivo; it is a precursor that undergoes biotransformation. A non-targeted analysis (NTA) study in Sprague Dawley rats confirmed the presence of its predicted biotransformation products, including perfluorohexane sulfonic acid (PFHxS) and perfluorohexanesulfinic acid (PFHxSi), in both plasma and liver after a 5-day repeat exposure [1]. This behavior is fundamentally different from PFHxS, which is a persistent terminal metabolite and does not undergo further degradation in mammals [2]. The study also revealed sex-specific differences in the distribution of the dosed compound and its metabolites, highlighting a complex toxicokinetic profile [1].

Metabolism Biotransformation Pharmacokinetics

Environmental Remediation: PFHxSA is Tentatively Identified in Soil with Unclear Removal Efficacy

In a pilot-scale stabilization and solidification (S/S) remediation study of PFAS-contaminated soil, perfluorohexanesulfonamide was tentatively identified among seven other PFAS using an automated suspect screening approach [1]. While the study reported a >97% removal rate from leachate for dominant PFASs like PFOS and PFOA after 6 years of simulated precipitation, the specific removal rate for PFHxSA was not determined [1]. For comparison, another tentatively identified compound, 3:2 fluorotelomer alcohol (3:2 FTOH), exhibited a low removal rate from leachate of <12% [1]. This suggests that PFHxSA, like other sulfonamide precursors, may exhibit different and potentially lower remediation efficacy compared to terminal PFAAs.

Environmental Remediation Soil Contamination Leaching

In Vivo Half-Life: PFHxSA Exhibits Sex-Specific and Dose-Dependent Clearance Kinetics

An NIEHS report on the in vivo repeat-dose biological potency study of PFHxSA in Sprague Dawley rats quantified its half-life. Estimated half-lives were longer in female rats (78.2 hours at 4 mg/kg and 25.6 hours at 37 mg/kg) than in male rats (40.1 hours at 4 mg/kg and 15.1 hours at 37 mg/kg) [1]. This data demonstrates a clear sex-specific difference in clearance, with females exhibiting approximately twice the half-life of males at the lower dose. Furthermore, the half-life decreases with increasing dose, suggesting saturation or induction of clearance pathways. In contrast, its metabolite PFHxS is known to have a much longer half-life in humans (several years), but this data provides a quantitative basis for its precursor's kinetics in a rodent model [2].

Pharmacokinetics Toxicokinetics In Vivo Study

Validated Use Cases for Perfluorohexanesulfonamide (PFHxSA) Based on Quantitative Evidence


Analytical Chemistry: Use as a Certified Reference Material for PFAS Monitoring

Procure PFHxSA as a certified reference material (CRM) for developing and validating liquid or gas chromatography-mass spectrometry (LC-MS/MS or GC-MS) methods aimed at quantifying this specific precursor compound in environmental matrices like water, soil, or biota. Its distinct chemical properties as a neutral sulfonamide require different extraction and ionization parameters compared to anionic PFAAs like PFHxS or PFOS, making it an essential standard for accurate, targeted analysis .

In Vivo Toxicology: Conduct Metabolic and Pharmacokinetic Studies on PFAS Precursors

Use PFHxSA in controlled in vivo studies (e.g., rodent models) to investigate its biotransformation to PFHxS and other metabolites. The documented sex-specific half-life differences (e.g., 78.2 hr in females vs. 40.1 hr in males at 4 mg/kg) and its defined transcriptomic point of departure (0.00358 mg/kg-day HED) provide a quantitative basis for dosing regimens and for differentiating its biological effects from its terminal metabolite [1][2].

In Vitro Toxicology: Screen for Carbonic Anhydrase Inhibition

Employ PFHxSA as a tool compound for in vitro enzyme inhibition assays targeting carbonic anhydrase (CA) isoforms. Its established potency (IC50 of 0.122 µM for bovine CA and 1.38 µM for human CA II) provides a clear benchmark for comparative studies with other fluorinated sulfonamides or for investigating the role of CA inhibition in PFAS-related toxicity pathways, a function not served by PFSAs .

Environmental Remediation Research: Investigate Precursor Fate in Treatment Systems

Utilize PFHxSA in bench- or pilot-scale remediation studies to evaluate its fate and transport in soil and water treatment systems. Given its tentative identification in contaminated soil and the observed poor removal of a similar precursor (3:2 FTOH with <12% removal), PFHxSA serves as a critical model compound for understanding and optimizing remediation technologies for sulfonamide-based PFAS precursors, which may behave differently than terminal PFAAs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfluorohexanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.